molecular formula C23H26O5 B081130 Monascorubrin CAS No. 13283-90-4

Monascorubrin

Cat. No. B081130
CAS RN: 13283-90-4
M. Wt: 382.4 g/mol
InChI Key: IIPVSGPTPPURBD-HAOIVFDCSA-N
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Description

Monascorubrin is an orange pigment first isolated in 1926 from Monascus purpureus Wentii, widely used for coloring foodstuff in Asia and as the main constituent pigment of Taiwan wine, Hong-Ru. Initial structural studies of monascorubrin proposed a probable structure, which was later revised through detailed structural and spectroscopic analysis, establishing its identity as a compound with complex keto-enol tautomerism (Kumasaki et al., 1962).

Synthesis Analysis

The biosynthesis of monascorubrin involves the linear condensation of acetic acid units, confirming the proposed structure of this pigment. This process, studied in strains of the Monascus genus, showcases the microbial pathway's efficiency in generating monascorubrin and its related pigments (Kurono et al., 1963).

Molecular Structure Analysis

The molecular structure of monascorubrin has been a subject of extensive study, revealing a complex arrangement that involves tautomerism and the potential for various chemical transformations. Its structure is critical for understanding its reactivity and stability under different conditions (Kumasaki et al., 1962).

Chemical Reactions and Properties

Monascorubrin participates in several chemical reactions, notably with primary amines to form red Monascus pigments, a process critical for its application as a food colorant. This transformation, influenced by the reaction environment's pH, highlights its chemical versatility and applicability in food science (Jia et al., 2019).

Physical Properties Analysis

The physicochemical properties of monascorubrin, such as solubility, thermal stability, and resistance to acid and alkali, are pivotal for its application in various industries, including textile dyeing. Studies have shown its relative stability under different conditions, highlighting its potential beyond food coloration (Yan-chun, 2012).

Chemical Properties Analysis

The interaction of monascorubrin with different chemicals, especially its reaction with amines to produce a variety of pigments, showcases its chemical diversity. Understanding these properties is crucial for optimizing its use in industrial applications and improving the stability and safety of Monascus pigments in food products (Jia et al., 2019).

Scientific Research Applications

  • Food Industry Applications :

    • Monascorubrin is used as a natural colorant in food. It's produced by fungi like Penicillium marneffei and Monascus species, and is part of a group of compounds used for coloring food for over a thousand years (Woo et al., 2014).
    • The chemical properties of Monascorubrin are crucial for its use in food coloring. It reacts with primary amines to form red pigments, a transformation that is enhanced in alkaline environments. This reaction characteristic is significant for its industrial applications (Jia et al., 2019).
  • Textile Industry Applications :

    • Monascorubrin's physicochemical properties, such as solubility, thermal stability, and light stability, have been explored for potential use in textile dyeing and printing. Its interaction with various mordants affects its color and fastness properties, making it a candidate for natural dyeing processes (Yan-chun, 2012).
  • Biomedical Research :

    • Monascorubrin exhibits anti-inflammatory properties. In a study, it was found to inhibit tumor promotion in mouse skin, suggesting potential applications in cancer prevention and treatment (Yasukawa et al., 1994).
    • Monascorubrin-related compounds have demonstrated inhibitory effects on nitric oxide production, suggesting potential therapeutic applications in inflammation-related diseases (Hsu et al., 2011).
  • Molecular and Chemical Studies :

    • The structure and biosynthesis of monascorubrin have been a subject of research, which is fundamental for understanding its potential applications and manipulation for various uses (Kumasaki et al., 1962); (Kurono et al., 1963).
  • Food Pigment Stability Enhancement :

    • Research has been conducted to improve the stability of monascorubrin as a food pigment, making it more suitable for various applications in the food industry (Wu et al., 2020).

Future Directions

The application of Monascorubrin and other Monascus pigments in food and other industries is promising but still incipient . More research is needed, especially concerning the stability of the pigment in in vivo systems (inside the food) where adverse conditions are combined . There are also regulatory issues that need to be addressed to expand production and commercialization .

properties

IUPAC Name

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPVSGPTPPURBD-HAOIVFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037235
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monascorubrin

CAS RN

13283-90-4
Record name Monascorubrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONASCORUBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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